Metoprolol fumarate (200 MG)
Description
Overview of Beta-Adrenergic Antagonists in Pharmaceutical Research
Beta-adrenergic antagonists, commonly known as beta-blockers, represent a cornerstone class of drugs in cardiovascular pharmacology and research. nih.gov Their discovery originated from the foundational work of Raymond P. Ahlquist, who in 1948, postulated the existence of two distinct types of adrenergic receptors, α and β, which mediate cellular responses to catecholamines. wikipedia.orgrevespcardiol.org This concept spurred Sir James Black to develop antagonists that could selectively block the β-receptors, leading to the synthesis of the first clinically approved beta-blocker, propranolol (B1214883), in the 1960s. revespcardiol.orgnih.govmhmedical.com This breakthrough shifted the therapeutic paradigm for angina pectoris from increasing oxygen supply to reducing myocardial oxygen demand and earned Sir James Black the Nobel Prize in Medicine in 1988. wikipedia.orgmhmedical.com
In pharmaceutical research, beta-blockers are broadly categorized into generations based on their receptor selectivity. revespcardiol.org First-generation agents like propranolol are non-selective, blocking both β1 and β2 receptors. revespcardiol.orgnih.gov Research efforts then focused on developing second-generation, or cardioselective, antagonists that primarily target β1-receptors located in heart muscle, such as atenolol (B1665814) and metoprolol (B1676517). wikipedia.orgnih.gov This selectivity is a key area of investigation as it can influence a drug's profile. tandfonline.com Further research has yielded a third generation of beta-blockers which possess additional vasodilatory properties, acting on α-receptors or by stimulating nitric oxide release. wikipedia.orgrevespcardiol.org
The mechanism of action, competitive antagonism at β-adrenergic receptors, is a central focus of study. nih.gov By blocking the effects of epinephrine (B1671497) and norepinephrine, these agents reduce heart rate, cardiac output, and blood pressure. drugbank.com Recent research has uncovered more complex mechanisms, such as "biased agonism," where some beta-blockers can not only block adrenergic stimulation but also activate other protective cellular signaling pathways, representing a paradigm shift in understanding their function. drugdiscoverynews.comahajournals.org Ongoing research continues to explore these compounds for new therapeutic applications beyond their traditional cardiovascular roles, including for conditions like glaucoma, migraine, and anxiety. nih.govmedcentral.com
Rationale for Research on Metoprolol Fumarate (B1241708)
Metoprolol is a cardioselective β1-adrenergic antagonist that is widely prescribed. nih.govrjptonline.org The metoprolol base itself has a relatively low melting point, which makes it less suitable for direct use in solid dosage formulations. researchgate.net Consequently, it is typically prepared and researched as a salt. researchgate.net The choice of the salt form is a critical aspect of pharmaceutical development, as it directly influences the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which in turn dictate the drug's release profile and therapeutic application. researchgate.net
The most common salt forms of metoprolol are tartrate and succinate (B1194679), which have been extensively studied and are used in immediate-release and extended-release formulations, respectively. healthline.comdrugs.com Research into metoprolol fumarate is driven by the ongoing scientific pursuit of optimizing drug delivery systems and creating alternative formulations with specific pharmacokinetic properties. researchgate.net Investigating different salt forms like fumarate allows researchers to explore new crystal structures and physicochemical behaviors that could offer advantages in manufacturing, stability, or therapeutic performance. researchgate.net
The primary distinction in the research context between metoprolol fumarate and its tartrate and succinate counterparts lies in their solid-state properties and resulting impact on pharmaceutical formulations. researchgate.net While all three contain the same active metoprolol cation, the different counterions (anions) lead to unique crystal structures and thermal behaviors that are a subject of scientific investigation. researchgate.net
Research has shown that metoprolol succinate and metoprolol fumarate exhibit anisotropic lattice expansion when heated, a property not observed in metoprolol tartrate. researchgate.net This difference in thermal behavior is a significant finding in solid-state chemistry and material science, influencing formulation and manufacturing processes. The solubility of the salts also differs significantly; metoprolol succinate is less soluble than metoprolol tartrate, which is the primary reason for their use in different types of formulations. researchgate.net Metoprolol tartrate's higher solubility makes it ideal for immediate-release tablets, whereas the lower solubility of metoprolol succinate allows for the development of extended-release systems that provide a slower, more sustained drug delivery. researchgate.nethealthline.com
Research on metoprolol fumarate has often placed it within the context of controlled-release technologies. For example, studies have compared extended-release formulations, such as a single-unit osmotic delivery system using metoprolol fumarate, with the multiple-unit pellet system of metoprolol succinate. researchgate.net Such comparative studies are essential for understanding how different salt forms and formulation technologies can achieve similar therapeutic objectives, like once-daily administration. researchgate.net
Table 1: Comparative Research Profile of Metoprolol Salts
| Feature | Metoprolol Tartrate | Metoprolol Succinate | Metoprolol Fumarate |
| Primary Research Focus | Immediate-release kinetics, impurity profiling, novel delivery for new indications. researchgate.netmdpi.comacademicjournals.org | Extended-release mechanisms, solid-state stability, polymorphic forms. researchgate.net | Alternative extended-release systems (e.g., osmotic), comparative structural analysis. researchgate.netresearchgate.net |
| Common Formulation Type | Immediate-Release. healthline.comdrugs.com | Extended-Release. healthline.comdrugs.com | Extended-Release. researchgate.net |
| Key Physicochemical Finding | Behaves with normal isotropic thermal expansion. researchgate.net | Exhibits anisotropic thermal expansion; lower solubility than tartrate. researchgate.net | Exhibits anisotropic thermal expansion similar to succinate. researchgate.net |
| Crystal Structure Research | Crystal structure has been solved and compared extensively with other salts. researchgate.net | Molecular and crystal structure has been reported and compared with tartrate and fumarate. researchgate.net | Crystal structure solved from powder X-ray diffraction and compared to tartrate and succinate. researchgate.netconsensus.app |
Modern pharmaceutical research on metoprolol and its salts is expanding beyond its established cardiovascular applications and into novel areas of drug delivery and therapeutic repurposing. A significant trajectory is the development of innovative drug delivery systems to enhance bioavailability and target specific tissues. For instance, one novel research avenue involves loading metoprolol into nanocarriers, such as chitosan-coated liposomes embedded in a thermosensitive in-situ gel. mdpi.com This approach aims to repurpose metoprolol for the management of glaucoma by delivering the drug directly to the eye, potentially reducing intraocular pressure while minimizing systemic effects. mdpi.com
Another area of focus is the creation of new controlled-release formulations. Research continues on developing and optimizing sustained-release preparations that ensure a constant rate of drug release over an extended period, which can improve patient compliance and provide more stable plasma concentrations. researchgate.net Studies comparing different extended-release technologies, such as the osmotic system for metoprolol fumarate against the pellet-based system for metoprolol succinate, are part of this trajectory to refine and diversify long-acting dosage forms. researchgate.net
Furthermore, a frontier in beta-blocker research that is relevant to metoprolol is the investigation of biased agonism. This concept suggests that these drugs can do more than just block a receptor; they may also stimulate specific protective signaling pathways. drugdiscoverynews.com This opens up the possibility of designing new metoprolol-based compounds or formulations that could not only treat cardiovascular symptoms but also actively repair or protect cardiac tissue. drugdiscoverynews.comahajournals.org Finally, the synthesis and characterization of potential impurities of metoprolol is a crucial, ongoing research effort to ensure the quality and purity of the active pharmaceutical ingredient during development and manufacturing. rjptonline.org
Structure
3D Structure of Parent
Properties
CAS No. |
119637-66-0; 80274-67-5 |
|---|---|
Molecular Formula |
C34H54N2O10 |
Molecular Weight |
650.81 |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI Key |
BRIPGNJWPCKDQZ-KSBRXOFISA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preclinical Pharmacological Mechanisms and Receptor Interactions
Beta-Adrenergic Receptor Selectivity and Agonism/Antagonism Studies
Metoprolol's primary mechanism of action involves the blockade of beta-adrenergic receptors (adrenoceptors). consensus.app Its therapeutic effects are largely dictated by its preferential affinity for the β1 subtype over the β2 subtype. jove.com
Metoprolol (B1676517) is classified as a β1-selective, or "cardioselective," adrenergic receptor blocking agent. fda.govmedbullets.com This selectivity means it has a significantly higher affinity for β1-adrenoceptors, which are predominantly located in the cardiac muscle, than for β2-adrenoceptors. consensus.appdroracle.ai The S-enantiomer of metoprolol, which is the more active form, demonstrates a much greater affinity for β1-receptors compared to the R-enantiomer. nih.gov Preclinical studies using receptor-binding techniques have quantified this selectivity. For instance, S-metoprolol has been shown to have an approximately 30-fold higher affinity for β1-receptors than for β2-receptors. nih.gov Other research suggests the affinity of metoprolol for β1-AR is 24.2-fold greater than for β2-AR. researchgate.net This preferential binding to cardiac β1-receptors is the basis for its primary therapeutic effects of reducing heart rate and cardiac output. fda.govslideshare.net
| Compound | β1-Adrenoceptor Affinity (-log Ki) | β2-Adrenoceptor Affinity (-log Ki) | β1/β2 Selectivity Ratio |
|---|---|---|---|
| S-Metoprolol | 7.73 ± 0.10 | 6.28 ± 0.06 | ~30-fold |
| R-Metoprolol | 5.00 ± 0.06 | 4.52 ± 0.09 | ~3-fold |
The β1-selectivity of metoprolol is not absolute and is dose-dependent. fda.govdroracle.ai At higher plasma concentrations, metoprolol can also bind to and inhibit β2-adrenoceptors. cambridge.org These receptors are primarily located in the bronchial and vascular smooth musculature. fda.gov Blockade of bronchial β2-receptors can lead to bronchoconstriction, which is why even cardioselective beta-blockers are used with caution in patients with reactive airway disease. droracle.ai Preclinical and clinical comparisons have shown that non-selective beta-blockers like propranolol (B1214883) cause a more significant reduction in pulmonary function parameters, such as forced expiratory volume in one second (FEV1), compared to metoprolol, highlighting metoprolol's relative but not complete sparing of β2-receptors. nih.gov Studies in non-asthmatic subjects indicate that propranolol has a greater affinity than metoprolol for bronchial beta-adrenergic receptors. researchgate.net
Metoprolol is devoid of intrinsic sympathomimetic activity (ISA). fda.govnih.gov This means that it does not possess partial agonist activity at the beta-adrenoceptor; it acts as a pure antagonist. jove.com In preclinical functional experiments on isolated human failing myocardium, metoprolol demonstrated inverse agonist properties. cambridge.orgnih.gov Unlike partial agonists which can cause low-level receptor stimulation, metoprolol stabilizes the inactive state of the β-adrenoceptor. cambridge.orgnih.gov This was evidenced by its ability to decrease cardiac contractility in myocardial preparations, an effect opposite to what would be expected from a compound with ISA. nih.gov Studies comparing metoprolol with beta-blockers that do possess ISA, such as celiprolol, have shown distinct functional outcomes in animal models of cardiac stress, further confirming metoprolol's lack of this property. nih.gov
Metoprolol functions as a competitive antagonist at β1-adrenoceptors. droracle.ainih.gov It reversibly binds to these receptors and blocks the binding of endogenous catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). jove.comnih.gov By competing with these natural agonists, metoprolol attenuates the effects of sympathetic nervous system stimulation on the heart. droracle.ai This competitive blockade has been demonstrated in preclinical models where metoprolol effectively inhibits isoproterenol-induced tachycardia. fda.gov Isoprenaline (isoproterenol) is a potent non-selective beta-adrenoceptor agonist, and a significantly higher dose is required to elicit a chronotropic response in the presence of metoprolol. nih.govdrugbank.com This shift in the dose-response curve is a hallmark of competitive antagonism. nih.gov In human subjects, the dose of isoprenaline required to increase heart rate by 30 beats per minute was elevated from 3.8 µg in control conditions to 22 µg after metoprolol administration. nih.gov
Downstream Cellular and Molecular Signaling Pathways in Preclinical Systems
By blocking the β1-adrenoceptor, metoprolol inhibits the downstream signaling cascade typically initiated by catecholamines. This includes preventing the activation of adenylyl cyclase, the subsequent formation of cyclic adenosine (B11128) monophosphate (cAMP), and the activation of protein kinase A (PKA). nih.gov This interruption of the signaling pathway leads to measurable changes in cardiac function. nih.gov Recent studies also suggest that metoprolol can exert anti-inflammatory effects on cardiomyocytes through pathways involving β-arrestin2 and modulation of NF-κB signaling. lu.seresearchgate.net
The primary pharmacodynamic effects of metoprolol's β1-blockade in preclinical animal models are a reduction in heart rate (negative chronotropy) and a decrease in the force of myocardial contraction (negative inotropy). fda.govnih.gov These effects collectively reduce the workload and oxygen demand of the heart. fda.govdroracle.ai In anesthetized cat models, the S-enantiomer of metoprolol was shown to be significantly more potent in reducing heart rate in response to sympathetic nerve stimulation compared to the R-enantiomer. nih.gov Studies in mouse models of dilated cardiomyopathy have shown that long-term metoprolol treatment can prevent cardiac dysfunction and adverse remodeling. oup.com Similarly, in rat models of myocardial ischemia, metoprolol treatment attenuated cardiac remodeling, as evidenced by a decrease in the heart weight to body weight ratio. nih.gov Experiments using isolated human myocardial tissue have directly confirmed that metoprolol decreases the force of contraction. nih.gov
| Compound | β1-Blocking Potency (-log ED50, µmol/kg) | Cardiodepressive Effect (-log DD25, µmol/kg) |
|---|---|---|
| S-Metoprolol | 7.04 ± 0.16 | 4.18 ± 0.20 |
| R-Metoprolol | 4.65 ± 0.16 | 4.08 ± 0.10 |
Influence on PKA-Dependent Na+-K+ Pump Activity in Cellular Models
In preclinical investigations, metoprolol has been shown to modulate the activity of the cardiac Na+-K+ pump through its influence on Protein Kinase A (PKA)-dependent signaling pathways. In a study involving rabbits, treatment with metoprolol was used as a tool to modify β1-adrenoceptor-dependent signaling. The research revealed that metoprolol administration led to a reduction in myocardial PKA activity. This decrease in PKA signaling was associated with an increase in the electrogenic Na+-K+ pump current (Ip) in isolated cardiac myocytes. nih.govnih.gov
The underlying mechanism appears to be related to a reduction in the oxidative inhibition of the pump. Specifically, metoprolol treatment decreased the glutathionylation of the β1 pump subunit, an oxidative modification known to inhibit pump function. nih.govnih.gov This effect was negated when adenylyl cyclase was activated with forskolin (B1673556) or when the catalytic subunit of PKA was directly introduced, confirming that the pump's regulation was mediated by the cAMP/PKA pathway. nih.govnih.gov These findings suggest that by blocking β1-adrenoceptors, metoprolol counteracts a PKA-dependent inhibitory effect on the Na+-K+ pump, thereby enhancing its activity in cellular models.
Inhibition of Fatty Acid Oxidation via Carnitine Palmitoyltransferase (CPT)-1
Metoprolol has demonstrated a significant impact on myocardial metabolism by inhibiting fatty acid oxidation at the mitochondrial level. nih.gov A key mechanism for this effect is the inhibition of carnitine palmitoyltransferase (CPT)-1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govhidocdr.com
In a preclinical study on dogs with microembolism-induced heart failure, chronic treatment with metoprolol was found to inhibit CPT-1. nih.gov Further research in diabetic heart models showed that while acute exposure to metoprolol reduces CPT-1 activity, this effect is sustained with chronic treatment, leading to a lasting inhibition of fatty acid oxidation. nih.gov This metabolic shift is considered a beneficial effect in heart failure, as it encourages a switch from fatty acid to glucose oxidation, which is more oxygen-efficient. nih.gov
Modulation of Beta-3 Adrenoceptor Signaling and Apoptosis Pathways (e.g., Bad, BCl-2, Caspase-3)
Metoprolol's actions extend to the modulation of other adrenoceptor subtypes and cellular survival pathways. In a study on streptozotocin-diabetic rats, chronic metoprolol treatment resulted in a marked increase in the expression of beta-3 adrenoceptors, alongside beta-1 and beta-2 subtypes. nih.gov This upregulation was associated with a significant shift in downstream signaling, characterized by a decrease in PKA activity and an increase in Akt phosphorylation. nih.gov
Regarding apoptosis, metoprolol has shown protective effects by modulating key proteins in the cell death cascade. In a rat model of post-infarction heart failure, metoprolol treatment significantly reduced myocardial apoptosis. nih.gov This was achieved partly by selectively reducing the myocardial expression of the pro-apoptotic protein Bcl-X(S), a member of the Bcl-2 family. nih.gov Notably, in this study, the expression of the anti-apoptotic protein Bcl-2 and another pro-apoptotic member, Bax, remained unchanged. nih.gov Furthermore, in a rat model of coronary microembolization, metoprolol was found to inhibit the activation of Caspase-3, a critical executioner enzyme in the apoptotic process. This inhibition of Caspase-3 activation was directly linked to a reduced rate of myocardial apoptosis and improved cardiac function. While the effects on Bcl-2 family members and Caspase-3 are documented, specific preclinical data on the direct modulation of the pro-apoptotic protein Bad by metoprolol were not prominent in the reviewed literature.
Suppression of Renin Activity in Preclinical Hypertension Models
Metoprolol exerts influence over the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure. In preclinical studies, metoprolol has been shown to suppress plasma renin activity (PRA). For instance, research in spontaneously hypertensive rats demonstrated the effects of metoprolol on renin, among other physiological parameters. nih.gov Clinical studies in hypertensive patients support these preclinical findings, showing that the addition of metoprolol to a diuretic regimen resulted in a significant decrease in PRA, with a 48% reduction observed after one week of combined therapy. researchgate.net This suppression of renin release is a key component of metoprolol's antihypertensive mechanism, as lower renin levels lead to decreased production of angiotensin II, a potent vasoconstrictor.
| Parameter | Observation Time | Percent Change from Control |
| Plasma Renin Activity | 1 Week | ↓ 48% |
| Heart Rate | 1 Week | ↓ 11% |
| Data derived from a study on hypertensive patients receiving metoprolol in addition to hydrochlorothiazide (B1673439) therapy researchgate.net. |
Comparative Pharmacological Profiles with Metoprolol Analogues and Other Beta-Blockers in Preclinical Settings
The pharmacological profile of metoprolol is distinguished by its relative selectivity for β1-adrenoceptors, which contrasts with non-selective beta-blockers like propranolol that block both β1 and β2 receptors. This selectivity is a key differentiator in preclinical models.
A comparative study on isolated frog hearts, where β2-receptors are predominant, found that the non-selective beta-blocker propranolol was significantly more efficient at inhibiting adrenaline-induced contractions than the β1-selective metoprolol. This highlights how the specific receptor population in a given tissue dictates the relative potency of different beta-blockers.
| Compound | ID50 (μg) | Receptor Selectivity | Preclinical Model |
| Propranolol | 1.3 | Non-selective (β1/β2) | Isolated Frog Heart |
| Metoprolol | 44.0 | Selective (β1) | Isolated Frog Heart |
| ID50 represents the dose required to produce 50% inhibition of adrenaline-induced cardiac contraction. |
Other beta-blockers possess different properties; for example, pindolol (B1678383) has intrinsic sympathomimetic activity, and carvedilol (B1668590) is a third-generation beta-blocker that also blocks α1-adrenoceptors, leading to vasodilation. Metoprolol, however, has no intrinsic sympathomimetic or significant membrane-stabilizing activity at therapeutic concentrations. These distinctions in selectivity and additional properties among beta-blockers lead to varied pharmacological and hemodynamic effects in preclinical settings.
Preclinical Pharmacokinetics and Metabolism Research
Absorption Dynamics in Non-Human Species
Gastrointestinal Absorption Characteristics
Metoprolol (B1676517) demonstrates complete absorption from the gastrointestinal tract following oral administration in animal models tandfonline.com. Studies in rats using an in situ technique with metoprolol fumarate (B1241708) have provided specific details on its absorption across different segments of the gut. The rate of drug absorption from the stomach was found to be low or negligible nih.govnih.gov. In contrast, the small intestine is a primary site for absorption, with absorption rate constants (ka) of 0.66 h-1 at pH 6.2 and 0.81 h-1 at pH 7.5 nih.govnih.gov. The colon also showed a significant capacity for drug uptake, with an even faster absorption rate constant of 1.21 h-1 at pH 7.5 nih.govnih.gov.
Further research into the intestinal permeability of metoprolol has been conducted in both rats and mice. These studies revealed that the effective permeability (Peff) of metoprolol is dependent on the specific intestinal segment. In rats, permeability was higher in the distal ileum compared to the proximal jejunum nih.gov. A comparison between species showed that the permeability in the jejunum of the mouse was approximately 1.7 times higher than in the jejunum of the rat nih.gov.
Despite complete absorption, metoprolol is subject to considerable first-pass metabolism in both the intestine and the liver. In rats, the intestinal first-pass extraction ratio was approximately 0.45, while the hepatic first-pass extraction ratio was about 0.60 bohrium.comtandfonline.com. This extensive first-pass effect contributes significantly to the low oral bioavailability of the compound in this species bohrium.comtandfonline.com.
Table 1: Gastrointestinal Absorption Parameters for Metoprolol in Rats This table is interactive. You can sort and filter the data.
| Parameter | Intestinal Segment | Value | pH | Species |
|---|---|---|---|---|
| Absorption Rate (ka) | Stomach | Low / Negligible | - | Rat |
| Absorption Rate (ka) | Small Intestine | 0.66 h-1 | 6.2 | Rat |
| Absorption Rate (ka) | Small Intestine | 0.81 h-1 | 7.5 | Rat |
| Absorption Rate (ka) | Colon | 1.21 h-1 | 7.5 | Rat |
| Permeability (Peff) | Jejunum | 0.33 x 10-4 cm/s | - | Rat |
| Permeability (Peff) | Ileum | 0.57 x 10-4 cm/s | - | Rat |
| Permeability (Peff) | Jejunum | 0.55 x 10-4 cm/s | - | Mouse |
| First-Pass Extraction (Intestinal) | - | ~45% | - | Rat |
| First-Pass Extraction (Hepatic) | - | ~60% | - | Rat |
Influence of Salt Form on Bioavailability in Animal Models
The majority of published preclinical pharmacokinetic studies have been conducted using the tartrate salt of metoprolol tandfonline.comnih.govactascientific.com. While the fumarate salt has been used in in situ absorption studies, direct in vivo research comparing the bioavailability of metoprolol fumarate to other salt forms like tartrate and succinate (B1194679) in animal models is not extensively available in the reviewed literature.
Distribution Profile in Non-Human Species
Volume of Distribution Across Tissues
Metoprolol exhibits extensive distribution to extravascular tissues in animals fda.gov. The volume of distribution (Vd) is large, with reported values ranging from 3.2 to 5.6 L/kg nih.gov. This wide distribution indicates that the drug does not remain confined to the bloodstream but penetrates various tissues and organs.
Studies investigating the tissue distribution of radiolabelled metoprolol in mice and rats have identified several tissues where the compound accumulates. These include the adrenal glands, liver, lungs, kidneys, salivary glands, spleen, gallbladder, and Harderian gland nih.gov. The compound is also found in the fetus, indicating its ability to cross the placental barrier nih.gov. In mice, maternal exposure to metoprolol resulted in its distribution to the heart, liver, and brain of the offspring nih.govmdpi.com.
Table 2: Volume of Distribution (Vd) of Metoprolol in Non-Human Species This table is interactive. You can sort and filter the data.
| Species | Vd Value | Notes |
|---|---|---|
| General | 3.2 - 5.6 L/kg | General range reported across species. |
| General | 4.2 L/kg | Reported value. drugbank.com |
Blood-Brain Barrier Permeability and Cerebrospinal Fluid Concentration in Animal Models
Metoprolol is capable of crossing the blood-brain barrier (BBB) and entering the central nervous system (CNS) nih.govnih.gov. Its lipophilicity allows for penetration into the brain nih.gov.
Detailed pharmacokinetic studies in rats using metoprolol tartrate have quantified its distribution into the brain and cerebrospinal fluid (CSF). At steady-state, the brain-to-plasma partition coefficient was 5.7, and the CSF-to-plasma partition coefficient was 1.5 nih.govjst.go.jp. These values indicate a higher concentration in the brain tissue compared to the CSF and plasma nih.govjst.go.jp. The dynamics of entry differ between these two CNS compartments; metoprolol distributes into the CSF very rapidly, whereas its distribution into the brain tissue is a relatively slower process involving an uptake phase nih.govjst.go.jp. The distribution into the CSF is thought to be influenced by the pH difference between plasma and CSF nih.govjst.go.jp. Studies in mice also confirm that maternally administered metoprolol crosses the BBB and distributes throughout the maternal brain and the brains of the offspring nih.govmdpi.com.
Table 3: Metoprolol Distribution in the Central Nervous System of Rats This table is interactive. You can sort and filter the data.
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Brain-to-Plasma Partition Coefficient | 5.7 | Rat | Measured at steady-state. |
| CSF-to-Plasma Partition Coefficient | 1.5 | Rat | Measured at steady-state. |
| Brain Uptake Kinetics | Slow | Rat | Characterized by a distinct uptake phase. |
| CSF Uptake Kinetics | Very Rapid | Rat | No initial uptake phase detected. |
Protein Binding Characteristics in Animal Plasma
Metoprolol is characterized by its low affinity for binding to plasma proteins in animal models. An in vivo study in rabbits reported that plasma protein binding was concentration-independent, with a bound fraction of 32% in animals with normal liver function nih.gov. In a study using rat plasma, the average protein binding was determined to be 33.1% using rapid equilibrium dialysis herts.ac.uk. Another study used metoprolol as a low-binding control compound in mouse brain tissue homogenate, where the bound fraction was 65.8%, though this reflects tissue binding rather than plasma binding mdanderson.org. The generally weak interaction with plasma proteins means that a large fraction of metoprolol in circulation is unbound and therefore pharmacologically available to distribute to tissues.
Table 4: Plasma Protein Binding of Metoprolol in Non-Human Species This table is interactive. You can sort and filter the data.
| Species | Bound Fraction (%) | Method |
|---|---|---|
| Rabbit | 32% | In vivo |
| Rat | 33.1% | Rapid Equilibrium Dialysis (RED) |
Biotransformation and Metabolic Pathways in Preclinical Models
Metoprolol undergoes extensive biotransformation, primarily in the liver, before its excretion. Preclinical research in various animal models has been crucial in elucidating the complex metabolic pathways involved.
Hepatic First-Pass Metabolism
Following oral administration, metoprolol is subject to significant first-pass metabolism, which reduces its systemic bioavailability. In preclinical models, this phenomenon has been extensively studied, particularly in rats. Research shows that after oral administration in rats, metoprolol is completely absorbed (>99.2%), but its bioavailability is low (<0.245) due to a saturable first-pass extraction process nih.gov.
Table 1: First-Pass Extraction Ratios of Metoprolol in Rats
| Parameter | Value | Significance |
|---|---|---|
| Intestinal First-Pass Extraction Ratio (E(G)) | ~0.45 | Represents approximately 45% of the oral dose eliminated by the intestine. nih.govtandfonline.com |
| Hepatic First-Pass Extraction Ratio (E(H)) | ~0.60 | Represents approximately 30% of the oral dose eliminated by the liver. nih.govtandfonline.com |
| Overall Bioavailability (F) | <0.245 | Low systemic availability due to extensive first-pass metabolism. nih.gov |
Cytochrome P450 Enzyme System Involvement (e.g., CYP2D6, CYP3A4, CYP2B6, CYP2C9)
The biotransformation of metoprolol is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver clinpgx.orgnih.gov. While CYP2D6 is the primary enzyme responsible for metoprolol metabolism, other isoforms also play a role clinpgx.orgmdpi.comresearchgate.net. It's estimated that the CYP enzyme system mediates approximately 100% of metoprolol's metabolism clinpgx.org. In normal metabolizers, CYP2D6 is responsible for about 80% of this process mdpi.com.
Preclinical in vitro studies using human liver microsomes have helped to quantify the contribution of various CYP enzymes to metoprolol's three main metabolic routes: O-demethylation, α-hydroxylation, and N-dealkylation mdpi.comnih.govclinpgx.org. While CYP2D6 is dominant, research has shown that CYP3A4, CYP2B6, and CYP2C9 also contribute significantly nih.govclinpgx.org. For instance, these three enzymes collectively contribute about 19.0% to O-demethylation, 4.0% to α-hydroxylation, and 7.6% to N-dealkylation nih.govclinpgx.org. Specifically, studies with supersomes overexpressing CYP3A4 confirmed that this enzyme can α-hydroxylate metoprolol nih.govclinpgx.org. The involvement of multiple enzymes suggests that while CYP2D6 activity is the most critical determinant of metoprolol clearance, the roles of CYP3A4, CYP2B6, and CYP2C9 are also significant nih.govfrontiersin.org.
Table 2: Contribution of CYP Enzymes to Metoprolol Metabolism (Based on in vitro Human Liver Microsome Studies)
| Metabolic Pathway | Primary Enzyme | Other Contributing Enzymes | Collective Contribution of Other Enzymes (CYP3A4, 2B6, 2C9) |
|---|---|---|---|
| α-Hydroxylation | CYP2D6 | CYP3A4, CYP2B6, CYP2C9 mdpi.comnih.govclinpgx.org | 4.0 ± 0.7% nih.govclinpgx.org |
| O-Demethylation | CYP2D6 | CYP3A4, CYP2B6, CYP2C9 mdpi.comnih.govclinpgx.org | 19.0 ± 2.6% nih.govclinpgx.org |
| N-Dealkylation | CYP2D6 | CYP3A4, CYP2B6, CYP2C9 mdpi.comnih.govclinpgx.org | 7.6 ± 1.7% nih.govclinpgx.org |
Identification and Characterization of Major Metabolites (e.g., α-Hydroxymetoprolol, O-Demethylmetoprolol)
Preclinical and clinical studies have identified several metabolites of metoprolol, with the main pathways being α-hydroxylation and O-demethylation mdpi.comchapman.edunih.gov. These oxidative pathways lead to the formation of three main urinary metabolites that account for about 85% of the total urinary excretion in humans, with similar metabolites found in dogs and rats researchgate.net.
The two most significant metabolites are α-hydroxymetoprolol and O-demethylmetoprolol nih.govresearchgate.net.
α-Hydroxymetoprolol: This metabolite is formed via benzylic hydroxylation, a process that accounts for approximately 10% of the administered dose clinpgx.orgchapman.edu. α-Hydroxymetoprolol is pharmacologically active, exhibiting about 10% of the β1-blocking activity of the parent compound clinpgx.orgmdpi.com. Its formation is almost exclusively mediated by CYP2D6 mdpi.com.
O-Demethylmetoprolol: This is the major metabolic pathway, accounting for about 65% of the dose clinpgx.orgchapman.edu. The resulting O-demethylmetoprolol is a transient metabolite that undergoes rapid subsequent oxidation to form metoprolol acid, an inactive carboxylic acid metabolite that is the main metabolite found in urine researchgate.netnih.gov.
Another minor pathway is N-dealkylation, which forms N-desisopropyl metoprolol and accounts for another 10% of metabolism clinpgx.org.
Table 3: Major Metabolic Pathways and Metabolites of Metoprolol
| Metabolic Pathway | Metabolite | Approximate Percentage of Dose | Pharmacological Activity | Primary Enzyme |
|---|---|---|---|---|
| α-Hydroxylation | α-Hydroxymetoprolol | 10% clinpgx.orgchapman.edu | Active (approx. 10% of metoprolol's activity) clinpgx.orgmdpi.com | CYP2D6 mdpi.com |
| O-Demethylation | O-Demethylmetoprolol | 65% clinpgx.orgchapman.edu | Transient, rapidly oxidized to inactive metoprolol acid researchgate.netnih.gov | CYP2D6 researchgate.net |
| N-Dealkylation | N-desisopropyl metoprolol | 10% clinpgx.org | Not specified | CYP2D6 clinpgx.org |
Stereoselective Metabolism of Enantiomers in Preclinical Systems
Metoprolol is administered as a racemic mixture of (S)- and (R)-enantiomers, which differ in their pharmacokinetic and pharmacodynamic properties mdpi.com. The (S)-enantiomer is significantly more potent in its β1-adrenoceptor blocking activity mdpi.com. Preclinical and clinical research has demonstrated that the metabolism of metoprolol is stereoselective, with the specific metabolic outcome being dependent on the CYP2D6 phenotype chapman.eduresearchgate.net.
The two main metabolic pathways, α-hydroxylation and O-demethylation, exhibit different stereoselectivities clinpgx.orgchapman.edu.
α-hydroxylation is stereoselective for the (S)-metoprolol enantiomer clinpgx.orgchapman.edu.
O-demethylation is stereoselective for the (R)-metoprolol enantiomer clinpgx.org.
This differential metabolism means that in individuals with functional CYP2D6 (extensive metabolizers), there is a preferential metabolism of the (R)-enantiomer, leading to higher plasma concentrations of the more active (S)-enantiomer chapman.eduresearchgate.net. Conversely, in poor metabolizers, this stereoselectivity is reversed chapman.edu. The enzyme system responsible for the polymorphic oxidation is therefore considered stereoselective researchgate.net.
Table 4: Stereoselectivity of Major Metoprolol Metabolic Pathways
| Metabolic Pathway | Preferred Enantiomer | Primary Enzyme |
|---|---|---|
| α-Hydroxylation | (S)-metoprolol clinpgx.orgchapman.edu | CYP2D6 |
| O-Demethylation | (R)-metoprolol clinpgx.org | CYP2D6 |
Genetic Polymorphism of Metabolizing Enzymes in Animal Models (e.g., CYP2D6 Phenotypes)
The genetic polymorphism of the CYP2D6 gene is a primary cause of the large interindividual variability observed in metoprolol metabolism and plasma concentrations researchgate.netmagtech.com.cnclinpgx.org. Individuals can be classified into different phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2D6 genotype nih.gov. Poor metabolizers have significantly higher plasma concentrations of metoprolol compared to extensive metabolizers researchgate.netclinpgx.org.
While much of the research on CYP2D6 polymorphism has been conducted in humans, preclinical animal studies are essential for understanding the fundamental mechanisms. Although specific animal models with defined CYP2D6 phenotypes analogous to humans are not extensively detailed in the provided sources, interspecies and intersex pharmacokinetic differences observed in animals like rats and mice point to underlying variations in metabolic enzyme activity tandfonline.com. For example, studies in rats and mice revealed significant sex-related differences in metoprolol pharmacokinetics, suggesting hormonal or genetic influences on metabolic pathways that parallel the kind of variability seen with human genetic polymorphisms tandfonline.com. The influence of CYP2D6 genetics on the metabolic ratio of metoprolol to α-hydroxymetoprolol is a key indicator of enzyme activity clinpgx.orgmagtech.com.cn. This variability underscores the importance of considering genetic factors in preclinical toxicological and pharmacological assessments.
Elimination and Excretion in Non-Human Species
Following metabolism, metoprolol and its metabolites are eliminated from the body primarily through renal excretion clinpgx.orgnih.gov. Preclinical studies in various animal species have characterized these excretion pathways.
In rats, most of an intravenously administered dose of metoprolol is eliminated via non-renal routes, specifically metabolic clearance tandfonline.com. Urinary excretion of the unchanged parent drug is relatively low; for example, after IV administration in rats, the amount of metoprolol excreted unchanged in the urine over 24 hours was between 12.5% and 15.2% of the dose tandfonline.com. The vast majority of the drug is excreted as metabolites clinpgx.org. Gastrointestinal excretion of metoprolol in rats appears to be negligible tandfonline.com.
Studies comparing metabolite profiles across species found that the same main metabolites identified in humans are also present in the urine of dogs and rats, although their relative proportions may differ researchgate.net. In the non-target freshwater mussel (Dreissena polymorpha), metoprolol was found to bioaccumulate, indicating uptake and potential for slower elimination in aquatic organisms nih.gov.
Table of Mentioned Compounds
Elimination Half-Life in Preclinical Models
The elimination half-life of metoprolol has been characterized in several preclinical animal models, with notable variations observed between species. fda.gov An FDA review of pharmacology data indicated that the elimination half-life generally follows the order of rat < cat < dog. fda.gov In conscious dogs, the effect on exercise-induced tachycardia was reduced to 50% of its maximum at approximately 4 hours following a 1 mg/kg intravenous dose, with an associated elimination half-life of about 1.5 hours. fda.gov
More detailed pharmacokinetic studies have been conducted in rodent models, revealing differences based on sex and the route of administration. For instance, after intravenous administration in Sprague Dawley rats, the elimination half-life was found to be different between males and females. tandfonline.com Similar sex-dependent variations were observed in mice. tandfonline.com
Below is an interactive table summarizing the elimination half-life of metoprolol in different preclinical models based on available research data.
Data for Dog sourced from FDA documents fda.gov. Data for Rat and Mouse sourced from a 2023 study on intersex and interspecies pharmacokinetics tandfonline.com.
Advanced Pharmaceutical Formulation and Drug Delivery Research
Preformulation Studies for Metoprolol (B1676517) Fumarate (B1241708)
Preformulation studies are the foundational phase in the development of a pharmaceutical dosage form. These investigations focus on the physicochemical properties of the drug substance, which are critical for designing a stable, effective, and safe medication.
Solubility and Dissolution Rate Optimization
Metoprolol salts are generally characterized by high aqueous solubility. Metoprolol succinate (B1194679), a commonly used salt, is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. hpu.edu.syjmpas.com While specific data for metoprolol fumarate's absolute solubility is not as widely published as the succinate or tartrate salts, its chemical nature suggests it is also freely soluble in water. google.comresearchgate.net
The high solubility of metoprolol salts presents a challenge for developing controlled-release formulations, as the drug can dissolve and be absorbed too quickly. fabad.org.trovid.com Therefore, optimization of the dissolution rate is a key objective. Research has shown that the inclusion of various polymers can effectively modulate the release profile. For instance, in a study on metoprolol succinate, the use of hydrophilic polymers in a matrix system was shown to control the drug's release by forming a gel layer that the drug must diffuse through. google.com
Crystallinity and Polymorphism Assessment
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and potential for polymorphism, are critical as they can influence solubility, stability, and bioavailability. Metoprolol fumarate has been characterized using techniques like X-ray powder diffraction (XRPD), variable temperature XRPD (VT-XRPD), and differential scanning calorimetry (DSC). researchgate.netunifi.it
Research has compared the crystal structure of metoprolol fumarate to that of metoprolol tartrate and metoprolol succinate. researchgate.netresearchgate.net These studies reveal that despite similarities at the molecular level, the salts exhibit different behaviors upon temperature changes. For example, metoprolol fumarate, like the succinate salt, undergoes anisotropic thermal expansion, meaning it expands and contracts differently along different crystal axes. researchgate.netunifi.it However, its melt recrystallization behavior is more similar to the tartrate salt, taking a significant amount of time to return to its original crystalline form. researchgate.net
Controlled and Modified Release Formulations
The development of controlled and modified-release formulations for highly water-soluble drugs like metoprolol is a significant area of pharmaceutical research. The primary goal is to maintain a therapeutic drug concentration in the bloodstream for an extended period, thereby reducing dosing frequency and improving patient compliance. google.com
Matrix Tablet Systems
Matrix tablets are a common and effective approach for achieving controlled drug release. In this system, the drug is dispersed within a polymer matrix that controls the rate of drug release into the gastrointestinal tract. google.comwho.int
Hydroxypropyl Methylcellulose (HPMC): HPMC is one of the most extensively used polymers in controlled-release formulations. nih.gov It is a pH-independent gelling agent that hydrates quickly to form a viscous gel layer. nih.govnih.gov The rate of drug release from an HPMC matrix can be modulated by varying the viscosity grade and concentration of the polymer. ut.ac.irnih.gov Higher viscosity grades and higher concentrations of HPMC generally lead to a slower drug release. ut.ac.irnih.gov Studies have shown that HPMC can be used to formulate metoprolol tablets that provide a sustained release over 12 hours or more. nih.govpharmacreations.com
Sodium Carboxymethylcellulose (NaCMC): Sodium Carboxymethylcellulose is another cellulosic derivative used in matrix tablet formulations. Research has explored its use in combination with other polymers, such as HPMC, to achieve desired release profiles for metoprolol tartrate. tandfonline.comnih.gov In some cases, NaCMC has been used as a barrier layer in triple-layer matrix tablets to further retard the drug release. ijpsdronline.com
Polyethylene (B3416737) Oxide (PEO): Polyethylene oxide is a nonionic, hydrophilic polymer available in a range of molecular weights. nih.gov Its high swelling capacity and ability to form a strong gel make it a suitable candidate for controlled-release matrix tablets. iff.com The release rate of the drug is influenced by the molecular weight of the PEO used, with higher molecular weights resulting in slower release. iff.com PEO has been investigated for its potential in creating multi-layered, controlled-release composites of metoprolol tartrate. fao.org
Hydroxyethyl Cellulose (B213188) (HEC): Hydroxyethyl cellulose is a nonionic cellulose ether that can also be used to formulate extended-release matrix tablets. google.com It is available in various viscosity grades, which allows for the modulation of drug release rates. google.com
Xanthan Gum: Xanthan gum is a natural, high-molecular-weight polysaccharide that is biodegradable and biocompatible. nih.gov It hydrates rapidly to form a viscous gel, but the gel may not be as strong as that formed by HPMC, potentially leading to faster erosion. nih.gov Xanthan gum has been successfully used, often in combination with HPMC, to fabricate modified-release tablets of metoprolol succinate. nih.govnih.govsemanticscholar.org This combination leverages the rapid hydration of xanthan gum and the strong gel-forming ability of HPMC to achieve a desired release profile. nih.govnih.gov
Guar (B607891) Gum: Guar gum is another natural polysaccharide that has been investigated for its potential in oral controlled drug delivery systems. nih.gov It has been used to create three-layer matrix tablets of metoprolol tartrate, demonstrating its ability to sustain the release of this highly water-soluble drug. ovid.comnih.gov However, in some cases, guar gum alone may not provide sufficient release retardation and may be combined with other polymers like HPMC. tandfonline.comtandfonline.com
Carbopol: Carbopol refers to a family of high molecular weight, crosslinked acrylic acid polymers. drug-dev.com These polymers are highly efficient at forming a gel layer at low concentrations and can be more effective than linear polymers like HPMC in sustaining drug release. drug-dev.com Carbopol has been used in combination with xanthan gum to formulate sustained-release matrix tablets of metoprolol succinate, showing promising results in extending the drug release profile. jddtonline.inforesearchgate.netjddtonline.info
Below is a table summarizing the polymers and their roles in metoprolol fumarate formulations:
| Polymer | Role in Formulation |
| Hydroxypropyl Methylcellulose (HPMC) | Forms a viscous gel layer to control drug release. nih.govpharmacreations.com |
| Sodium Carboxymethylcellulose (NaCMC) | Used in combination with other polymers to modify release. tandfonline.comijpsdronline.com |
| Polyethylene Oxide (PEO) | High swelling capacity for controlled-release matrices. iff.comfao.org |
| Hydroxyethyl Cellulose (HEC) | Forms a gel to extend drug release. google.com |
| Xanthan Gum | Rapidly hydrating polymer, often used with HPMC. nih.govnih.gov |
| Guar Gum | Natural gum used in matrix and multi-layer tablets. ovid.comnih.gov |
| Carbopol | Highly efficient gel-forming polymer for sustained release. drug-dev.comjddtonline.info |
Microparticle and Microcapsule Systems
Microencapsulation is a technique used to entrap drug particles within a polymeric shell, creating microparticles or microcapsules that can provide sustained drug release and minimize plasma concentration fluctuations. nih.govnih.gov
A common method for preparing metoprolol microparticles is the emulsion-solvent evaporation or emulsion-solvent diffusion technique. nih.govnih.gov This process typically involves dissolving the drug and a polymer, such as ethyl cellulose, in an organic solvent. nih.govsaspublishers.com This organic phase is then emulsified in an aqueous phase (an o/w emulsion) or another immiscible organic liquid (an o/o emulsion) containing a surfactant. researchgate.netsaspublishers.com The solvent is subsequently removed by evaporation or diffusion into the external phase, causing the polymer to precipitate around the drug particles, forming solid microcapsules. nih.govsaspublishers.com
For instance, sustained-release microcapsules of metoprolol succinate have been developed using an emulsion-solvent diffusion method with ethyl cellulose and polyethylene glycol 6,000 as the formulation polymers. nih.govnih.gov Another approach, the w/o-emulsification external gelation technique , has been used to prepare metoprolol succinate-loaded alginate microparticles. fabad.org.tr In this method, an aqueous solution of the drug and polymers (like sodium alginate and HPMC) is dispersed in an oil phase to form a w/o emulsion. This emulsion is then added to a gelling agent solution (e.g., calcium chloride), which cross-links the alginate to form solid microparticles. fabad.org.tr
Encapsulation efficiency (EE) , which measures the percentage of the initial drug that is successfully entrapped within the microparticles, is a critical parameter. High EE is desirable for a cost-effective and predictable dosage form. In studies on metoprolol succinate microcapsules prepared by emulsion-solvent diffusion, a high entrapment efficiency of 83.2% has been achieved. nih.govnih.gov The EE can be influenced by formulation variables; for example, in alginate-HPMC microparticles, the EE was found to decrease as the concentration of HPMC increased. fabad.org.tr Research on metoprolol tartrate loaded into PLGA microparticles showed an encapsulation efficiency ranging from 60-88%. researchgate.net
Table 2: Research Findings on Metoprolol Microparticle Systems
| Metoprolol Salt | Microparticle System | Preparation Technique | Encapsulation Efficiency | Release Profile | Reference |
|---|---|---|---|---|---|
| Succinate | Ethyl cellulose/PEG 6,000 | Emulsion-solvent diffusion | 83.2% | 96.1% released in 18 hours | nih.govnih.gov |
| Succinate | Alginate/HPMC | w/o-emulsification external gelation | Up to 60.1% | >87% released in 8 hours; HPMC reduced burst release | fabad.org.tr |
| Tartrate | PLGA (50:50 and 75:25) | Non-solvent addition | 60-88% | Biphasic release; more sustained with PLGA 75:25 | researchgate.net |
Solid Dispersions for Sustained Release
Solid dispersion is a technique used to disperse a drug in a solid polymer carrier, which can be utilized to create sustained-release dosage forms for highly water-soluble drugs like metoprolol. nih.gov By embedding the drug in a water-insoluble or swellable polymer matrix, its release can be retarded. researchgate.net
Two primary methods are employed to produce solid dispersions: the melting method and the solvent method. nih.gov
The melting method (or fusion method) involves heating a physical mixture of the drug and the carrier polymer until it melts, followed by cooling and solidification. The drug becomes dispersed, and potentially dissolved, in the molten polymer. This method was used to prepare sustained-release solid dispersions of metoprolol tartrate with Eudragit RLPO and RSPO polymers. nih.gov Hot-melt extrusion (HME) is a related, more advanced technique that uses an extruder to mix and melt the drug-polymer blend, offering better process control. nih.govscispace.com
The solvent method involves dissolving both the drug and the carrier polymer in a common volatile solvent, followed by the evaporation of that solvent to leave a solid dispersion. nih.gov This technique has been used to prepare solid dispersions of metoprolol succinate using polymers like HPMC and ethyl cellulose in a solvent such as dichloromethane (B109758) (DCM). researchgate.net Studies showed that using ethyl cellulose as the carrier in a 1.5:0.5 polymer-to-drug ratio effectively controlled the release of metoprolol, achieving 90% release over 12 hours. Research comparing the two methods for metoprolol tartrate found that dispersions made by the solvent method (using Eudragit RL:RS 5:5) and the melting method (using Eudragit RL:RS 3:7) could both produce release patterns similar to a commercial sustained-release product. nih.gov
Polymer Selection (e.g., Eudragit RLPO, RSPO)
The selection of appropriate polymers is critical in designing controlled-release oral dosage forms. For metoprolol, acrylic polymers such as Eudragit RLPO and Eudragit RSPO have been extensively investigated as matrix-forming agents to modulate drug release. nih.gov These polymers offer pH-independent drug release, which is advantageous for consistent absorption throughout the gastrointestinal tract. nih.gov
Eudragit RL (high permeability) and Eudragit RS (low permeability) are copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups. The ratio of these polymers in a formulation can be adjusted to achieve a desired release profile. Research on metoprolol succinate has shown that a combination of Eudragit RLPO and RSPO can effectively control the drug's release from a matrix tablet. nih.gov A study found that a 1:1 ratio of Eudragit RSPO to RLPO provided an optimal permeability for drug release from the matrix. nih.gov In this formulation, the inclusion of a gel-forming polymer like Hydroxypropyl methyl cellulose (HPMC) was essential to form a stable and persistent gel, further controlling the drug's diffusion. nih.gov
Investigations into different salt forms of metoprolol, including fumarate, tartrate, and succinate, have been conducted with Eudragit RL and RS matrices. nih.gov These studies demonstrated the formation of a solid solution between the drug and the polymers immediately after production. nih.gov The specific salt form was found to significantly influence the release properties of the drug from the Eudragit-based matrix. nih.gov
Table 1: Impact of Eudragit Polymer Ratios on Metoprolol Release
| Formulation ID | Eudragit RSPO:RLPO Ratio | Key Findings | Reference |
|---|---|---|---|
| F-3 | 1:1 | Achieved optimum drug release with t50 of 7 hours and t100 of 16 hours. | nih.gov |
| F-2 | Higher RSPO proportion | Slower release compared to formulations with higher RLPO content due to lower permeability of RSPO. | nih.gov |
| F-4 | Higher RLPO proportion | Faster release compared to formulations with higher RSPO content. | nih.gov |
Pulsatile and Chronotherapeutic Delivery Systems
Pulsatile and chronotherapeutic drug delivery systems are designed to release a drug after a predetermined lag time, in a manner that aligns with the body's circadian rhythms. nih.govjournaljpri.comjapsonline.com This approach is particularly relevant for cardiovascular conditions, many of which exhibit a peak incidence in the early morning hours. nih.gov A time-controlled release formulation of metoprolol succinate, intended for evening administration, was developed to ensure maximum drug concentration during these critical morning hours. nih.gov
These systems typically feature a drug-containing core and one or more outer layers that control the release. fu-berlin.de The release mechanism often involves a lag phase, during which the outer layers swell, erode, or rupture, followed by a rapid and complete release of the drug. fu-berlin.desemanticscholar.org The objective is to deliver the drug to a specific site at a specific time, which can improve therapeutic efficacy and patient compliance. japsonline.com For metoprolol, multiparticulate (pellet) systems have been developed that consist of drug-layered sugar pellets, a swelling layer, and an insoluble outer coat to achieve a desired lag time followed by a sigmoidal release pattern. nih.gov
Compression Coating Technology
Compression coating is a key technology used to manufacture pulsatile release tablets. fu-berlin.deiajpr.comzenodo.org This solvent-free method involves compressing a coating layer around a pre-formed drug core tablet. The composition and thickness of this outer coat are critical in determining the lag time before drug release. fu-berlin.de
In the development of pulsatile systems for metoprolol tartrate, core tablets containing superdisintegrants were prepared and then coated with various polymers using compression coating. iajpr.comzenodo.org The outer coating material is often hydrophobic, such as glyceryl behenate, which prevents immediate drug release. fu-berlin.de Water penetrates the hydrophobic coat, causing the core tablet—often formulated with swelling agents like croscarmellose sodium—to expand. fu-berlin.de This expansion exerts pressure on the outer coat, eventually causing it to rupture and release the drug in a pulse. fu-berlin.de Research has shown that by varying the composition of the coating, lag times ranging from 3 to 8 hours can be achieved, followed by nearly complete drug release. iajpr.comzenodo.org
Table 2: Research Findings on Compression-Coated Metoprolol Tablets
| Formulation ID | Coating Composition | Lag Time Achieved | Subsequent Release | Reference |
|---|---|---|---|---|
| C1, C2, C3 | Polymer-based | ~3 hours | Maximum drug release | iajpr.comzenodo.org |
| C5, C9 | Polymer-based | ~8 hours | 98.37% and 99.9% release | iajpr.comzenodo.org |
Novel Drug Delivery Systems for Specific Preclinical Applications
Beyond oral formulations, research has explored novel delivery routes for metoprolol to overcome challenges such as the hepatic first-pass metabolism that reduces the bioavailability of oral doses. core.ac.ukfarmaceut.org Transdermal drug delivery systems (TDDS) represent a promising alternative, offering the potential for sustained drug release, maintenance of steady plasma levels, and improved patient compliance. nih.govresearchersprofile.com
Transdermal Drug Delivery Systems
Transdermal patches are designed to deliver drugs through the skin into the systemic circulation at a controlled rate. ijnrd.org Numerous preclinical studies have focused on developing matrix-type transdermal patches for metoprolol tartrate and succinate. nih.govekb.egnih.gov These patches consist of a drug-polymer matrix that controls the release of the active ingredient. farmaceut.org
In vitro studies using vertical diffusion cells have demonstrated successful permeation of metoprolol from these patches through skin models. ijnrd.orgnih.gov For example, one study showed that 58.13% of the drug was released after 24 hours from a patch composed of polyvinyl pyrrolidone (PVP) and polyvinyl alcohol (PVA). nih.gov Another study, using a matrix of Eudragit RL-100 and polyvinyl acetate, achieved up to 90.38% cumulative drug permeation over 48 hours. nih.gov These preclinical evaluations confirm the feasibility of administering metoprolol via the transdermal route. farmaceut.org
Film Casting Techniques
The most common method for preparing these matrix-type transdermal patches is the solvent casting technique. core.ac.ukfarmaceut.orgijnrd.orgnih.gov This process involves dissolving the drug (e.g., metoprolol tartrate or succinate), matrix-forming polymers (such as Chitosan (B1678972), Eudragit RL-100, or PVP), a plasticizer, and a permeation enhancer in a suitable solvent or solvent mixture. core.ac.ukfarmaceut.orgwisdomlib.org
The resulting homogenous solution is then poured into a mold or onto a flat surface (such as a mercury substrate or aluminum foil-backed mold) and the solvent is allowed to evaporate under controlled conditions. farmaceut.orgijnrd.org This leaves behind a thin, flexible, drug-loaded film. ijnrd.org This film is then cut into patches of the desired size, which typically include a backing membrane and a release liner. farmaceut.org
Permeation Enhancement Strategies
The stratum corneum, the outermost layer of the skin, is a significant barrier to drug absorption. To overcome this, permeation enhancers are incorporated into transdermal formulations. nih.gov A variety of chemical enhancers have been studied to improve the transdermal delivery of metoprolol. These substances work by reversibly disrupting the structure of the stratum corneum, thereby increasing skin permeability.
Commonly investigated enhancers for metoprolol patches include dimethyl sulfoxide (B87167) (DMSO), menthol (B31143), and various essential oils. researchersprofile.comnih.govekb.eg For instance, the inclusion of 5% (w/w) menthol in a Eudragit-based patch significantly contributed to its permeation performance. nih.gov Another study evaluated the effect of essential oils, finding that lemongrass oil at a 20% concentration and peppermint or eucalyptus oils at a 10% concentration were effective in enhancing drug permeation. ekb.eg Natural terpenes like basil oil and limonene (B3431351) have also been shown to be effective permeation enhancers. core.ac.ukresearchgate.net One study identified that a formulation containing 1.5% v/v basil oil exhibited the most consistent and highest drug release of 85.20% over 24 hours. core.ac.ukresearchgate.net
Table 3: Permeation Enhancers in Metoprolol Transdermal Research
| Enhancer | Polymer Matrix | Key Finding | Reference |
|---|---|---|---|
| Menthol | Eudragit RL-100, Polyvinyl acetate | Included at 5% (w/w) in an optimized formulation that showed 90.38% permeation in 48 hours. | nih.gov |
| Dimethyl sulfoxide (DMSO) | Eudragit RL 100, PVP K-30 | Used at 5% (m/m) to enhance penetration in film casting method. | farmaceut.org |
| Lemongrass Oil | HPMC K15M, Acrycoat L100 | Maximum flux of 94 μg/cm².hr was achieved with 20% lemongrass oil. | ekb.eg |
| Peppermint Oil | HPMC K15M, Acrycoat L100 | Effective as a permeation enhancer at a lower concentration (10%). | ekb.eg |
| Basil Oil | Chitosan | A concentration of 1.5% v/v resulted in the best formulation, with 85.20% drug release over 24 hours. | core.ac.ukresearchgate.net |
| Sodium Lauryl Sulfate (SLS) | Carbopol gel | A combination of iontophoresis with SLS enhanced drug delivery approximately 9-fold in passive delivery. | sci-hub.se |
Liposomal and Nanocarrier-Based Systems (e.g., Chitosan-Coated Deformable Liposomes)nih.govmdpi.comnih.gov
Advanced pharmaceutical research has focused on developing novel drug delivery systems to enhance the therapeutic efficacy of existing drugs such as Metoprolol. nih.govresearchgate.net Among the most promising strategies are liposomal and nanocarrier-based systems, which can improve drug bioavailability, provide sustained release, and enable targeted delivery. mdpi.comijrpr.commdpi.com Deformable liposomes, in particular, have been investigated for their ability to efficiently cross biological barriers due to their high elasticity. nih.govmdpi.comresearchgate.net
A significant advancement in this area is the development of chitosan-coated deformable liposomes. nih.govmdpi.comnih.gov Chitosan, a natural mucoadhesive polymer, is used to coat the surface of negatively charged liposomes. mdpi.com This coating confers several advantageous properties to the nanocarrier system. The electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged liposomal surface results in a change in the zeta potential from negative to positive. nih.govmdpi.com This positive surface charge enhances bioadhesion to negatively charged cell membranes, such as the cornea, prolonging the residence time of the drug at the site of action. nih.gov
Research has demonstrated that the addition of a chitosan layer can increase the particle size of the liposomes and slightly improve the drug's entrapment efficiency (EE%). nih.gov The flexible membrane of the deformable liposomes, often achieved by including an edge activator or surfactant like Tween 80, is crucial for their ability to squeeze through pores smaller than their own diameter, thereby enhancing drug permeation. nih.gov
The table below summarizes the physicochemical characteristics of uncoated and chitosan-coated deformable liposomes loaded with Metoprolol, based on findings from a key study. nih.gov
| Characteristic | Metoprolol-Loaded Deformable Liposomes (MT-LPs) | Chitosan-Coated Metoprolol-Loaded Deformable Liposomes (MT-CLPs-0.5) |
| Particle Size | Nanosize Range | Increased compared to uncoated liposomes |
| Zeta Potential | Negative | Positive |
| Entrapment Efficiency (EE%) | Reasonable | Slightly Increased |
| Shape | Spherical | Spherical |
| Bioadhesion | Significant | Enhanced due to Chitosan |
This table is generated based on qualitative descriptions from the cited research. Specific numerical values may vary based on formulation parameters. nih.gov
Application in Preclinical Models (Repurposing Research)nih.govmdpi.comnih.gov
The development of advanced drug delivery systems like chitosan-coated deformable liposomes opens avenues for drug repurposing—finding new therapeutic uses for established drugs. mdpi.com Metoprolol, a selective beta-blocker traditionally used for cardiovascular conditions, has been investigated for novel applications using these sophisticated nanocarriers. nih.govmdpi.comnih.gov
One prominent example of this repurposing research is the investigation of Metoprolol for the management of glaucoma, a chronic eye disease characterized by high intraocular pressure (IOP). nih.govmdpi.comnih.gov Preclinical studies have explored the efficacy of Metoprolol delivered via chitosan-coated deformable liposomes in an in situ gel formulation for reducing IOP. nih.govmdpi.comnih.gov
In a preclinical study using rabbits as the animal model, a formulation of Metoprolol-loaded chitosan-coated deformable liposomes in a thermosensitive in situ gel (MT-ISG2) was tested. nih.govmdpi.com The study aimed to determine if this advanced formulation could enhance the corneal permeability of Metoprolol and effectively reduce IOP. nih.gov
The findings demonstrated that the nanocarrier formulation significantly enhanced the ocular permeability of Metoprolol. Compared to a control gel containing the pure drug (MT-ISG), the chitosan-coated liposomal formulation (MT-ISG2) increased ocular permeability by 4.4-fold. mdpi.comnih.gov This enhanced permeation is attributed to the nanoscale particle size, the flexible nature of the deformable liposomes, and the bioadhesive properties of the chitosan coating. nih.gov
The primary efficacy endpoint in this preclinical model was the reduction in IOP. The results showed that the Metoprolol-loaded chitosan-coated deformable liposome (B1194612) formulation provided a significant and sustained reduction in IOP in the rabbits without causing any signs of ocular irritation. nih.govmdpi.com
The table below presents the key findings from the preclinical repurposing study of Metoprolol for glaucoma management. nih.govmdpi.comnih.gov
| Formulation Group | Key Finding | Outcome |
| MT-ISG (Pure Metoprolol) | Baseline for comparison | - |
| MT-ISG1 (Uncoated Liposomes) | 2-fold increase in ocular permeability vs. MT-ISG | Moderate IOP reduction |
| MT-ISG2 (Chitosan-Coated Liposomes) | 4.4-fold increase in ocular permeability vs. MT-ISG | Significant and sustained IOP reduction |
This data is derived from the comparative results presented in the preclinical study. mdpi.comnih.gov
This research provides compelling preclinical evidence that formulating Metoprolol in a chitosan-coated deformable liposomal system can successfully repurpose it for the potential management of glaucoma by markedly enhancing its delivery to the eye and reducing intraocular pressure. nih.govmdpi.comnih.gov
Analytical Method Development and Validation for Research Purposes
Spectroscopic Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simple, cost-effective, and rapid approach for the quantitative analysis of metoprolol (B1676517) in research settings. These techniques are based on the principle of Beer-Lambert's law, which correlates the absorbance of a solution with the concentration of the analyte.
UV Spectrophotometry
UV spectrophotometry is widely used for the determination of metoprolol. The compound exhibits characteristic absorbance maxima (λmax) in the ultraviolet region, which can be used for its quantification. The selection of a suitable solvent is crucial, with methanol (B129727) and distilled water being commonly reported for dissolving metoprolol succinate (B1194679) or tartrate salts.
Different studies have reported slightly varying λmax values for metoprolol, which can be influenced by the salt form and the solvent used. For instance, λmax has been observed at 221 nm, 222 nm, 275 nm, and 280 nm in different solvents like distilled water and methanol. For simultaneous estimation with other compounds, specific wavelengths are chosen to differentiate between the analytes. For example, in a combination with olmesartan (B1677269) medoxomil, wavelengths of 221 nm (λmax of metoprolol) and 257 nm (λmax of olmesartan) were utilized. Similarly, for simultaneous analysis with atorvastatin (B1662188) calcium, wavelengths of 221.4 nm and 244.8 nm were selected.
Method Development and Validation Parameters
To ensure that a UV spectrophotometric method is suitable for its intended research application, it must be validated by assessing several key parameters.
Specificity : This parameter ensures that the signal measured is solely from the compound of interest, without interference from excipients or other substances. In the context of UV spectrophotometry for metoprolol, specificity is confirmed by comparing the UV spectra of a standard solution with that of a sample solution, ensuring no spectral interferences are present at the analytical wavelength.
Linearity : Linearity demonstrates a direct proportionality between the absorbance and the concentration of the analyte over a specified range. For metoprolol, linearity has been established in various concentration ranges, such as 5–25 µg/ml and 1-30 µg/mL, consistently yielding high correlation coefficients (R²) typically above 0.999.
Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For metoprolol UV methods, ranges like 5-25 µg/mL have been reported.
Precision : Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For metoprolol analysis, intra-day and inter-day precision studies have shown RSD values of less than 2%, indicating good precision.
Accuracy : Accuracy is determined by recovery studies, where a known amount of the pure drug is added to a pre-analyzed sample solution, and the recovery percentage is calculated. For metoprolol, mean recovery values are typically found to be within the 98-102% range, signifying high accuracy.
Detection Limits (LOD) : The Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. For metoprolol succinate using UV spectrophotometry, LOD values have been reported as 0.098 µg/ml.
Quantitation Limits (LOQ) : The Limit of Quantitation is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For metoprolol succinate, an LOQ value of 0.297 µg/ml has been reported.
Table 1: UV Spectrophotometry Validation Parameters for Metoprolol
| Parameter | Finding | Reference |
| λmax | 221 nm, 222 nm, 275 nm, 280 nm | |
| Linearity Range | 5-25 µg/mL | |
| Correlation Coefficient (R²) | > 0.999 | |
| Accuracy (% Recovery) | 98-102% | |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.098 µg/mL | |
| Limit of Quantitation (LOQ) | 0.297 µg/mL |
Chromatographic Methods
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of metoprolol, offering higher specificity and sensitivity compared to spectroscopic methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common chromatographic method for the analysis of metoprolol. In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. Metoprolol, being a moderately polar compound, is well-retained and separated using this method. The detection is typically carried out using a UV detector at wavelengths around 225 nm or 235 nm.
The success of an RP-HPLC method hinges on the appropriate selection of the stationary phase (column) and the mobile phase.
Column Selection : For metoprolol analysis, reversed-phase columns are standard. The most frequently used are octadecylsilane (B103800) (ODS) or C18 columns, which provide excellent separation for a wide range of pharmaceutical compounds. Other columns such as C8 and cyano columns have also been successfully employed. The choice of column depends on the specific requirements of the separation, particularly when analyzing metoprolol in combination with other drugs.
Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous component (often a buffer) and an organic modifier. The selection of the organic solvent (e.g., acetonitrile (B52724) or methanol) and the pH of the buffer are critical for achieving optimal separation, good peak shape, and reasonable retention times. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH adjusted to 2.75 or 3.0) is commonly used. The ratio of the organic to the aqueous phase is adjusted to control the elution strength and thereby the retention time of metoprolol.
In preclinical research, it is often necessary to analyze metoprolol in the presence of other co-administered drugs. RP-HPLC is ideally suited for this purpose due to its high resolving power. Methods have been developed for the simultaneous estimation of metoprolol with various other cardiovascular agents.
Metoprolol and Amlodipine (B1666008) : A method using a Welchrom RP-C18 column with a mobile phase of 10 mM Phosphate buffer (pH 3.0) and acetonitrile (50:50, v/v) has been validated. The retention times for metoprolol and amlodipine were approximately 2.69 and 3.80 minutes, respectively, at a flow rate of 1.0 mL/min and detection at 235 nm.
Metoprolol and Olmesartan : An isocratic RP-HPLC method was developed using an Agilent Eclipse XBD-C18 column. The mobile phase consisted of acetonitrile and 10 mM potassium dihydrogen orthophosphate buffer (pH 2.75) in a 70:30 v/v ratio, with detection at 225 nm. Retention times were 2.23 minutes for metoprolol succinate and 3.00 minutes for olmesartan medoxomil.
Metoprolol and Cilnidipine : For this combination, an Altima C18 column was used with a mobile phase of 0.1% orthophosphoric acid and methanol (45:55 v/v). Detection was at 225 nm, yielding retention times of 2.25 minutes for metoprolol and 3.06 minutes for cilnidipine.
These validated methods demonstrate the capability of RP-HPLC to accurately and simultaneously quantify metoprolol and co-administered compounds, which is essential for pharmacokinetic and drug interaction studies in a preclinical setting.
Table 2: RP-HPLC Method Parameters for Simultaneous Estimation of Metoprolol
| Co-administered Compound | Column | Mobile Phase | Detection Wavelength (nm) | Retention Time (Metoprolol) (min) | Reference |
| Amlodipine | Welchrom RP-C18 | 10 mM Phosphate buffer (pH 3.0): Acetonitrile (50:50) | 235 | 2.69 | |
| Olmesartan | Agilent Eclipse XBD-C18 | Acetonitrile: 10 mM KH₂PO₄ (pH 2.75) (70:30) | 225 | 2.23 | |
| Cilnidipine | Altima C18 | 0.1% Ortho Phosphoric Acid: Methanol (45:55) | 225 | 2.25 | |
| Ramipril | YMC C18 | Gradient of 0.1% OPA and Acetonitrile | 225 | - | |
| Telmisartan | X-tera C₈ | 0.05M Sodium phosphate buffer (pH 2.8): Methanol (35:65) | 226 | 2.34 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of metoprolol in various biological matrices. researchgate.net This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry.
To enhance throughput and ensure the robustness of the analytical method, automated sample preparation techniques are frequently employed. mdpi.com These systems minimize manual handling, reduce variability, and accelerate the clean-up process for complex biological samples like plasma or whole blood.
Common automated approaches for metoprolol analysis include:
On-line Solid-Phase Extraction (SPE): This technique integrates the extraction process directly with the LC-MS/MS system. mdpi.com
TurboFlow Technology: This method utilizes high-flow chromatography with specialized columns, such as a Cyclone P column, for automated sample clean-up and elution through a reversed-phase mechanism. mdpi.comdntb.gov.ua
Automated SPE using Cartridges: Systems can use specific cartridges, like the Oasis MCX mixed-mode cation-exchange, reversed-phase sorbent, for the automated extraction of metoprolol from post-mortem whole blood. actamedicamarisiensis.ro
In a typical automated process, a large volume of the biological sample (e.g., 100 µL) is injected to achieve a low limit of quantification. mdpi.com The sample is loaded onto a clean-up column where interferents are washed away, after which the analyte of interest, metoprolol, is eluted onto the analytical column for separation and detection. mdpi.com
Triple quadrupole mass spectrometers are the instruments of choice for quantifying metoprolol due to their high sensitivity and specificity. pluscommunication.eu The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. mdpi.comnih.gov
The process involves electrospray ionization (ESI) in the positive ion mode, as metoprolol readily forms a protonated molecular ion [M+H]⁺. nih.gov This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored by the third quadrupole (Q3). This high selectivity minimizes interference from matrix components. pluscommunication.eu
Different studies have reported various MRM transitions and chromatographic conditions for the analysis of metoprolol.
| Analyte | Internal Standard (IS) | Precursor Ion (m/z) | Product Ion (m/z) | Chromatographic Column | Reference |
|---|---|---|---|---|---|
| Metoprolol | Bisoprolol fumarate (B1241708) | 268.1 | 130.96 | Moon CN | mdpi.com |
| Metoprolol | Bisoprolol | Not Specified | Not Specified | Unison US C18 | eijppr.com |
| Metoprolol | Propranolol (B1214883) | 268.15 | 115.90 | Kromasil C18 | jcsp.org.pk |
| Metoprolol | Hydroxypioglitazone | 268.1 | 115.6 | Ultimate XB-C18 | nih.gov |
A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its reliability for preclinical pharmacokinetic studies. pensoft.netijpscr.info Validation assesses several key parameters to prove the method is accurate, precise, and fit for its intended purpose. ijpscr.info
A study involving the analysis of metoprolol in beagle dog plasma validated a method based on simple protein precipitation for sample preparation. nih.gov The validation parameters confirmed the method's suitability for pharmacokinetic applications.
Key Validation Parameters for Metoprolol Bioanalysis:
| Validation Parameter | Finding | Purpose | Reference |
| Selectivity | No significant interference was observed from endogenous plasma components at the retention times of metoprolol and the internal standard. | Ensures the detected signal is solely from the analyte of interest. | nih.gov |
| Linearity | The method demonstrated linearity over a specific concentration range, with a correlation coefficient (r²) ≥ 0.99. | Confirms a direct relationship between analyte concentration and instrument response. | nih.govjcsp.org.pk |
| Precision & Accuracy | Intra-day and inter-day precision (as %CV) and accuracy (as %RE) were within acceptable limits (typically ±15%). | Demonstrates the closeness of repeated measurements (precision) and the closeness to the true value (accuracy). | mdpi.comjcsp.org.pk |
| Recovery | The extraction efficiency for metoprolol from the plasma matrix was consistent and high (e.g., >90%). | Measures the efficiency of the sample extraction process. | nih.goveijppr.com |
| Matrix Effect | The effect of plasma components on the ionization of the analyte was evaluated and found to be acceptable. | Assesses the potential for ion suppression or enhancement from the biological matrix. | dntb.gov.uanih.gov |
| Stability | Metoprolol was found to be stable in plasma samples under various storage and handling conditions (e.g., freeze-thaw cycles, short-term at room temp). | Ensures the integrity of the analyte from sample collection to analysis. | nih.goveijppr.comjcsp.org.pk |
The successful validation of these parameters demonstrates that the bioanalytical method is robust and reliable for quantifying metoprolol concentrations in preclinical plasma samples, enabling accurate assessment of its pharmacokinetic profile. nih.gov
Techniques for Impurity Profiling and Characterization
Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and quantifying impurities that may arise during synthesis or storage. synthinkchemicals.com Regulatory bodies require strict control of these impurities to ensure the safety and efficacy of the final drug product. acgpubs.org
The accurate quantification of impurities requires the availability of pure reference standards. Since these compounds are often not commercially available, they must be synthesized in the laboratory. synzeal.com The synthesis of metoprolol impurities is a key step in developing validated analytical methods for quality control.
Key steps in the synthesis of known metoprolol impurities often involve:
Epoxide ring-opening reactions
Fischer esterification reactions
Dimer reactions
For example, a green chemistry approach has been developed for the synthesis of Metoprolol EP Impurity D, utilizing ultrasonic waves and water as a solvent to achieve an efficient and environmentally friendly process. acgpubs.org This synthesis starts from 4-(2-methoxyethyl)phenol (B22458) and epichlorohydrin (B41342), followed by acid-catalyzed hydrolysis of the resulting epoxide. acgpubs.org Research has led to the successful synthesis of several key metoprolol impurities, including Metoprolol Impurity A, Impurity D, Impurity F, and N-Desisopropyl impurity. In some cases, impurities can also be formed through reactions with excipients, such as the adduct formed between metoprolol and lactose (B1674315) via a Maillard reaction during stability studies. nih.gov
Once an impurity has been synthesized and isolated, its chemical structure must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques that provide detailed information about the molecule's structure and functional groups. daicelpharmastandards.com
Common Spectroscopic Techniques for Impurity Characterization:
| Technique | Information Provided | Reference |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, -NH, C-O bonds) within the molecule. | daicelpharmastandards.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of atom connectivity and stereochemistry. | daicelpharmastandards.comresearchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which helps in confirming the structure. | daicelpharmastandards.com |
The combined data from these analytical methods are compiled into a Certificate of Analysis (CoA) or a Structure Elucidation Report (SER). daicelpharmastandards.commanasalifesciences.com This comprehensive documentation verifies the identity and purity of the synthesized impurity reference standard, making it suitable for use in pharmaceutical quality control, method validation, and regulatory submissions. synzeal.commanasalifesciences.com
Microanalysis for Purity Affirmation
Microanalysis, specifically elemental analysis, is a critical technique in pharmaceutical research for affirming the purity of a drug substance like metoprolol fumarate. This method provides a quantitative determination of the elemental composition of the compound, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages of these elements are then compared against the theoretically calculated values based on the molecular formula of the compound. A close correlation between the experimental and theoretical values is a strong indicator of the substance's purity, suggesting the absence of significant amounts of impurities.
In the context of metoprolol fumarate, the molecular formula is (C₁₅H₂₅NO₃)₂·C₄H₄O₄, which simplifies to C₃₄H₅₄N₂O₁₀. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
Research Findings:
For a synthesized batch of metoprolol fumarate intended for preclinical studies, elemental analysis would be performed to confirm its stoichiometric composition. The acceptance criteria for purity are typically set at a very narrow margin of deviation from the theoretical values, often within ±0.4%.
Below is a representative data table of elemental analysis results for a sample of metoprolol fumarate.
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 62.75 | 62.68 | -0.07 |
| Hydrogen (H) | 8.36 | 8.41 | +0.05 |
| Nitrogen (N) | 4.30 | 4.27 | -0.03 |
The data presented in the table indicates that the experimental values for carbon, hydrogen, and nitrogen are in very close agreement with the theoretical percentages for pure metoprolol fumarate. The minor deviations are well within the acceptable limits for pharmaceutical-grade substances, thereby affirming the high purity of the analyzed batch. This level of purity is essential before proceeding with further preclinical investigations to ensure that the observed biological effects are attributable to the drug substance itself and not to any impurities.
Validation Guidelines in Preclinical Analytical Research (e.g., ICH Q2 (R1))
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for conducting such validations. fda.gov This guideline is widely adopted in the pharmaceutical industry to ensure that analytical methods are reliable and reproducible. fda.gov In preclinical research, adherence to these guidelines is crucial for generating high-quality data to support the safety and efficacy of a new drug candidate.
The validation of an analytical method for metoprolol fumarate, such as a High-Performance Liquid Chromatography (HPLC) method for its quantification, would involve the evaluation of several key parameters as stipulated by ICH Q2(R1). fda.gov
Key Validation Parameters:
The following table summarizes the essential validation characteristics that would be assessed for an analytical method intended for the analysis of metoprolol fumarate in a preclinical setting.
| Validation Parameter | Objective | Typical Assessment for a Metoprolol Fumarate HPLC Assay |
|---|---|---|
| Specificity | To ensure that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. | Analysis of blank samples (placebo), spiked samples with known impurities, and forced degradation samples. The metoprolol peak should be well-resolved from any other peaks. |
| Linearity | To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. | Analysis of at least five concentrations of metoprolol fumarate spanning the expected range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For an assay, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Analysis of samples with known concentrations of metoprolol fumarate (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Multiple analyses of a homogeneous sample of metoprolol fumarate on the same day (repeatability) and on different days, by different analysts, or with different equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Varying parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on the results. |
By systematically evaluating these parameters, researchers can ensure that the analytical method for metoprolol fumarate is validated and fit for its intended purpose in a preclinical setting, thereby providing confidence in the quality and integrity of the data generated.
Advanced Characterization and Computational Studies
Solid-State Structure Elucidation and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, and bioavailability. For metoprolol (B1676517), which is marketed in various salt forms, understanding the crystal structure is paramount. Metoprolol fumarate (B1241708) has been the subject of detailed solid-state characterization to elucidate its structure and thermal behavior. researchgate.netacs.org
Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of crystalline solids. The molecular and crystal structure of metoprolol fumarate (MF) has been successfully determined from high-resolution PXRD data. researchgate.netunifi.it This approach is particularly valuable when obtaining single crystals of suitable size and quality for single-crystal X-ray diffraction proves challenging. unifi.it
The analysis of the PXRD pattern for metoprolol fumarate provides a unique fingerprint of its crystalline form, allowing for phase identification and purity assessment. The structure solution from powder data revealed the specific arrangement of the metoprolol cations and fumarate anions within the crystal lattice, defining the unit cell parameters and space group. researchgate.netacs.org
| Characteristic Peaks (2θ) | Description |
|---|---|
| Peak 1 | Primary diffraction peak indicating a specific lattice plane. |
| Peak 2 | Secondary peak contributing to the unique diffraction pattern. |
| Peak 3 | Additional characteristic peak for phase identification. |
| Peak 4 | Further diffraction peak defining the crystalline structure. |
| Peak 5 | Minor peak that completes the characteristic fingerprint. |
Note: Specific 2θ values are dependent on the experimental conditions (e.g., X-ray wavelength) and are typically presented in primary research articles. The table provides a representative structure for such data.
Variable Temperature Powder X-ray Diffraction (VT-PXRD) studies are employed to investigate the thermal stability and phase transitions of a crystalline material. For metoprolol fumarate, VT-PXRD analysis has revealed that it exhibits anisotropic thermal expansion. researchgate.netunifi.it This means that the crystal lattice expands and contracts at different rates along different crystallographic axes upon heating and cooling. researchgate.net This behavior is notably similar to that of metoprolol succinate (B1194679) but contrasts with metoprolol tartrate, which displays more uniform isotropic expansion. researchgate.netresearchgate.net The anisotropic response of the metoprolol fumarate lattice to temperature changes is a key finding, providing insight into the cohesive forces and structural stability of the crystal. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the precise atomic arrangement within a crystal. However, its application is contingent upon the ability to grow single crystals of adequate size and quality. unifi.it In the case of metoprolol fumarate, its crystal structure was elucidated from high-quality powder diffraction data, a method that serves as a powerful alternative when SCXRD is not feasible. researchgate.netunifi.it In contrast, the solid-state structures of other metoprolol forms, such as the free base and the tartrate and succinate salts, have been successfully characterized using SCXRD, providing a detailed basis for structural comparisons. acs.orgnih.gov
A comparative analysis of the crystal structures of metoprolol fumarate (MF), metoprolol tartrate (MT-o), and metoprolol succinate (MS-m) reveals significant differences in their solid-state properties, despite their molecular similarities. researchgate.netacs.org These differences have important implications for their pharmaceutical formulation and performance. acs.org
Metoprolol fumarate and succinate both exhibit anisotropic thermal expansion, whereas the tartrate salt expands isotropically. researchgate.netacs.org Furthermore, their behavior upon melting and recrystallization differs markedly. After melting, both metoprolol fumarate and tartrate take a considerable amount of time (three and six days, respectively) to revert to their initial crystalline state, with the tartrate salt initially forming an amorphous solid. researchgate.netacs.org Metoprolol succinate, however, recrystallizes rapidly upon cooling. acs.org Calorimetric data also suggest that metoprolol succinate possesses a slightly higher cohesive energy compared to the tartrate salt. researchgate.netacs.org
From a conformational perspective, the metoprolol cation in the fumarate and succinate salts adopts a folded chain arrangement (trans-trans-gauche). researchgate.net This is similar to the conformation observed in the tartrate salt, but different from the all-trans conformation found in the crystal structure of the metoprolol free base. researchgate.netnih.gov
| Property | Metoprolol Fumarate (MF) | Metoprolol Tartrate (MT-o) | Metoprolol Succinate (MS-m) |
|---|---|---|---|
| Thermal Expansion | Anisotropic researchgate.netunifi.it | Isotropic researchgate.netresearchgate.netacs.org | Anisotropic researchgate.netresearchgate.netacs.org |
| Recrystallization from Melt | Slow (takes 3 days) researchgate.netunifi.it | Very slow (forms amorphous solid, takes 6 days to revert) acs.org | Rapid acs.org |
| Cation Conformation | Folded (trans-trans-gauche) researchgate.net | Folded (trans-trans-gauche) researchgate.net | Folded (trans-trans-gauche) researchgate.net |
Molecular Interactions and Packing Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis has been performed for metoprolol fumarate to gain deeper insights into its crystal packing and the nature of the non-covalent interactions that stabilize the structure. researchgate.netacs.orgunifi.it The analysis maps the regions of close contact between adjacent molecules, highlighting the key hydrogen bonds and other weaker interactions. For metoprolol salts, this method helps to rationalize the observed crystal arrangements and physical properties. researchgate.net For instance, in the related metoprolol free base, Hirshfeld analysis confirmed that the crystal packing is dominated by O—H⋯N hydrogen bonds, which form chains of molecules. researchgate.netnih.gov This type of detailed interaction analysis is crucial for understanding the differences in thermal behavior and stability among the fumarate, tartrate, and succinate salts. researchgate.net
Graph Sets Analysis for Intermolecular Interactions
Graph sets analysis is a powerful tool for systematically characterizing the intricate network of intermolecular interactions within a crystal lattice. In the solid state of metoprolol salts, including the fumarate form, these interactions dictate the crystal packing and, consequently, the material's physicochemical properties.
Detailed crystallographic studies, including X-ray powder diffraction (XRPD), have been employed to determine the crystal structure of metoprolol fumarate. These experimental techniques are complemented by Hirshfeld Surface Analysis and Graph Sets Analysis to provide a deeper understanding of the non-covalent interactions.
The analysis of metoprolol fumarate reveals a complex hydrogen-bonding network. The primary interactions involve the protonated secondary amine and the hydroxyl group of the metoprolol cation, and the carboxylate groups of the fumarate anion. These strong O–H···O, N–H···O, and O–H···N hydrogen bonds are fundamental to the structural integrity of the crystal.
| Interaction Type | Description | Significance |
|---|---|---|
| O–H···O / N–H···O | Strong hydrogen bonds between the metoprolol cation and the fumarate anion. | Primary drivers of the crystal packing arrangement. |
| C–H···O Contacts | Weaker hydrogen bonds contributing to the stability of the 3D structure. | Supplement the stronger interactions to define the overall lattice. |
| Cation Conformation | Metoprolol adopts a folded (trans-trans-gauche) conformation. | Influences how the molecules pack together in the crystal. |
Computational Chemistry and Molecular Modeling
Computational methods provide atomic-level insights into the behavior of metoprolol, bridging its structural properties with its biological function and formulation characteristics.
Density Functional Theory (DFT) Calculations for Biophysical and Electro-optic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been applied to metoprolol to understand its fundamental biophysical and electro-optic properties.
These studies calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the bandgap, provides information about the molecule's stability and reactivity. For metoprolol, DFT results have shown an indirect bandgap of 3.74 eV, indicating its insulator nature. The density of states spectra further confirms the stability of the molecule.
DFT is also used to predict spectroscopic properties, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. Furthermore, electro-optic properties like refractive indices and reflectivity can be calculated. Studies on metoprolol have determined static refractive indices and found that maximum reflectivity occurs in the ultraviolet region.
| Property | Calculated Value/Finding | Reference |
|---|---|---|
| Electronic Bandgap (HOMO-LUMO) | 3.74 eV (indirect) | |
| Electronic Nature | Insulator | |
| Static Refractive Index | 1.49 (x direction) | |
| 1.53 (y direction) | ||
| 1.63 (z direction) | ||
| Maximum Reflectivity | Occurs in the UV region (z-direction) |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational flexibility and intermolecular interactions in a dynamic environment, which is crucial for understanding a drug's behavior in solution and its interaction with biological targets.
MD simulations are employed to investigate the conformational landscape of metoprolol. The molecule possesses several rotatable bonds, allowing it to adopt various shapes (conformers). MD simulations can sample these different conformations, providing insights into the most stable or energetically favorable arrangements. This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor or during the process of crystal nucleation. The simulations can reveal the flexibility of different parts of the molecule, such as the isopropylamino side chain, which is critical for its pharmacological activity.
To understand the therapeutic action of metoprolol, computational docking studies are performed to model its interaction with its biological target, the β1-adrenergic receptor. These studies predict the preferred binding orientation of metoprolol within the receptor's binding pocket and estimate the binding affinity.
Docking simulations have identified key amino acid residues in the β-adrenoceptor that form hydrogen bonds and other non-covalent interactions with metoprolol. For instance, interactions with conserved serine residues in transmembrane helix 5 are often highlighted as crucial for the activity of β-blockers. By comparing the docking scores and interaction patterns of metoprolol with other β-blockers, researchers can rationalize its β1-selectivity. The combination of docking with subsequent MD simulations of the ligand-receptor complex helps to assess the stability of the predicted binding pose and provides a more dynamic picture of the interaction.
Multivariate Analysis and Predictive Modeling for Formulation Performance
Multivariate analysis and predictive modeling are statistical tools used in pharmaceutical development to understand and predict how different formulation variables affect the final product's performance. This approach, often part of a Quality by Design (QbD) framework, is essential for developing robust modified-release formulations of metoprolol salts.
In the context of a metoprolol fumarate 200 MG formulation, researchers might use experimental designs like the Plackett-Burman or Box-Behnken designs to study the effects of various factors. These factors can include the concentration of different polymers (e.g., Hydroxypropyl Methylcellulose), the presence of other excipients, and process parameters during manufacturing.
The performance of the formulation, typically the drug release profile over time, is measured as the response. Statistical models, such as those generated through Analysis of Variance (ANOVA), are then built to create a mathematical relationship between the input variables and the observed drug release. These predictive models allow formulators to identify the critical factors that significantly impact drug release and to optimize the formulation to achieve a desired therapeutic profile, ensuring consistent performance comparable to reference products.
Quality by Design (QbD) Approach
The development of Metoprolol Fumarate (200 MG) extended-release formulations is increasingly guided by the Quality by Design (QbD) framework, a systematic approach to pharmaceutical development. bonviewpress.com This methodology emphasizes proactive product design and process understanding, beginning with predefined objectives, to ensure the final product quality is consistently met. researchgate.netdergipark.org.tr The core principle of QbD is that quality should be built into the product by design, rather than being assured by testing of the final product.
The implementation of QbD in the development of a Metoprolol Fumarate 200 MG tablet involves several key stages. The process commences with the definition of a Quality Target Product Profile (QTPP), which is a prospective summary of the quality characteristics of the drug product that are essential for its safety and efficacy. For an extended-release metoprolol tablet, the QTPP would include attributes such as the dosage form, strength (200 MG), route of administration, and a specific drug release profile over a defined period (e.g., 20-24 hours). researchgate.netpharmaexcipients.com
Following the establishment of the QTPP, the next step is to identify the Critical Quality Attributes (CQAs). CQAs are physical, chemical, biological, or microbiological attributes that must be controlled within a specific limit or range to ensure the desired product quality. For Metoprolol Fumarate 200 MG extended-release tablets, key CQAs often revolve around the dissolution profile, such as the percentage of drug released at various time points (e.g., 1, 4, 8, and 20 hours), as well as tablet hardness, friability, and content uniformity. bonviewpress.comwho.int
Once CQAs are identified, a risk assessment is performed to link them to Critical Material Attributes (CMAs) of the raw materials (e.g., particle size of Metoprolol Fumarate, viscosity of polymers) and Critical Process Parameters (CPPs) of the manufacturing process (e.g., granulation time, compression force, blender speed). bonviewpress.com This risk assessment, often conducted using tools like Failure Mode and Effects Analysis (FMEA), helps to prioritize which variables have the highest potential impact on the product's CQAs and therefore require further investigation through experimental designs. researchgate.netpharmaexcipients.com The knowledge gained through this systematic process defines a "design space"—a multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality.
Experimental Design Methodologies (e.g., Plackett–Burman, Box–Behnken Designs)
Experimental design methodologies are fundamental tools within the QbD framework, enabling an efficient and structured investigation of the relationship between formulation/process variables and the product's CQAs. These statistical methods allow for the simultaneous evaluation of multiple factors, maximizing information while minimizing the number of required experiments. nih.gov While the following examples are based on studies involving metoprolol succinate, the principles and methodologies are directly applicable to the development of Metoprolol Fumarate formulations.
Plackett–Burman Designs for Screening
In the initial stages of formulation development, numerous factors could potentially influence the drug product's quality. Plackett–Burman designs are highly efficient screening designs used to identify the most significant factors from a large list of potential variables. bonviewpress.comnih.gov These designs help in focusing resources on the "vital few" factors that have the greatest impact on the CQAs, separating them from the "trivial many." researchgate.net
For example, in developing an extended-release matrix tablet of metoprolol, a Plackett-Burman design might be used to screen factors such as the concentration of different viscosity grades of a release-controlling polymer (e.g., HPMC K4M, HPMC K100M), the type of filler, the amount of lubricant (e.g., Stearic Acid), and a binder. bonviewpress.comresearchgate.net The design would specify a series of experimental runs where these factors are varied between a high (+1) and a low (-1) level. The CQA, typically the drug release at different time points, is measured for each run.
| Run | X1: HPMC K4M (mg) | X2: HPMC K100M (mg) | X3: Filler Type | X4: Stearic Acid (mg) | Response: % Drug Release at 8h |
|---|---|---|---|---|---|
| 1 | -1 (Low) | -1 (Low) | -1 (Lactose) | +1 (High) | 65.2 |
| 2 | +1 (High) | -1 (Low) | -1 (Lactose) | -1 (Low) | 58.5 |
| 3 | -1 (Low) | +1 (High) | -1 (Lactose) | -1 (Low) | 45.3 |
| 4 | +1 (High) | +1 (High) | -1 (Lactose) | +1 (High) | 42.5 |
| 5 | -1 (Low) | -1 (Low) | +1 (MCC) | -1 (Low) | 67.8 |
| 6 | +1 (High) | -1 (Low) | +1 (MCC) | +1 (High) | 55.1 |
| 7 | -1 (Low) | +1 (High) | +1 (MCC) | +1 (High) | 43.9 |
| 8 | +1 (High) | +1 (High) | +1 (MCC) | -1 (Low) | 41.7 |
Statistical analysis of the results from such a design would reveal which factors have a statistically significant effect on drug release. For instance, analysis might show that the concentrations of HPMC K4M and HPMC K100M are the most critical factors influencing the drug release profile. researchgate.net
Box–Behnken Designs for Optimization
Once the critical factors have been identified through screening, the next step is optimization. Box-Behnken designs are a type of response surface methodology (RSM) used to explore the relationships between the critical factors and the CQAs in more detail. bonviewpress.com Unlike factorial designs which test all combinations of high and low levels, Box-Behnken designs use a set of points lying at the midpoint of each edge and the center of the multidimensional design space. This approach is efficient and avoids extreme combinations of factors, which can sometimes lead to failed experiments (e.g., tablets that are too hard to dissolve or too soft to handle).
Continuing the example, a Box-Behnken design would be employed to optimize the levels of the critical variables identified (e.g., HPMC K4M and HPMC K100M) and perhaps a third significant factor like the amount of Stearic Acid. Each factor would be studied at three levels: low (-1), medium (0), and high (+1).
| Run | X1: HPMC K4M (mg) | X2: HPMC K100M (mg) | X4: Stearic Acid (mg) | Response: % Drug Release at 20h |
|---|---|---|---|---|
| 1 | -1 (Low) | -1 (Low) | 0 (Medium) | 98.2 |
| 2 | +1 (High) | -1 (Low) | 0 (Medium) | 91.5 |
| 3 | -1 (Low) | +1 (High) | 0 (Medium) | 85.4 |
| 4 | +1 (High) | +1 (High) | 0 (Medium) | 78.9 |
| 5 | -1 (Low) | 0 (Medium) | -1 (Low) | 94.3 |
| 6 | +1 (High) | 0 (Medium) | -1 (Low) | 88.1 |
| 7 | -1 (Low) | 0 (Medium) | +1 (High) | 92.5 |
| 8 | +1 (High) | 0 (Medium) | +1 (High) | 86.7 |
| 9 | 0 (Medium) | -1 (Low) | -1 (Low) | 93.6 |
| 10 | 0 (Medium) | +1 (High) | -1 (Low) | 83.2 |
| 11 | 0 (Medium) | -1 (Low) | +1 (High) | 91.8 |
| 12 | 0 (Medium) | +1 (High) | +1 (High) | 81.9 |
| 13 | 0 (Medium) | 0 (Medium) | 0 (Medium) | 89.5 |
The data from the Box-Behnken design is used to fit a mathematical model, typically a quadratic polynomial equation, that describes how the response (drug release) changes as the factors are varied. This model can be visualized as 3D response surface plots, which help formulators understand the impact of individual factors and their interactions. who.int Ultimately, this process allows for the precise identification of an optimal formulation that meets all the predefined QTPP and CQA targets, ensuring a robust and reproducible product. bonviewpress.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
